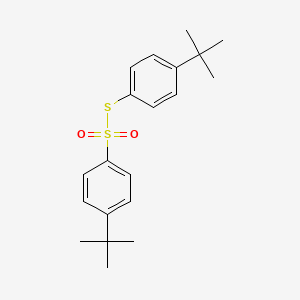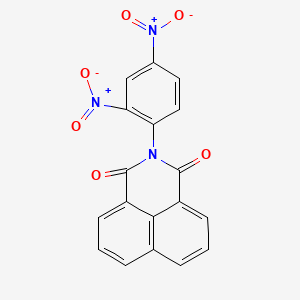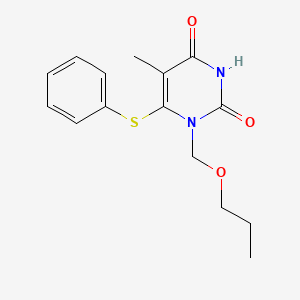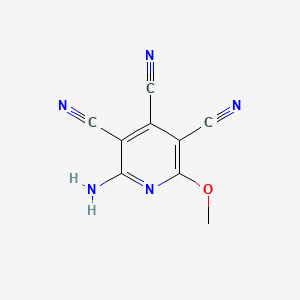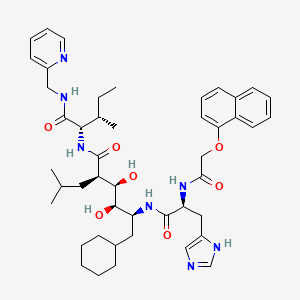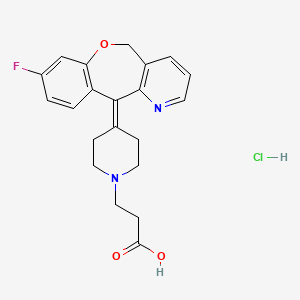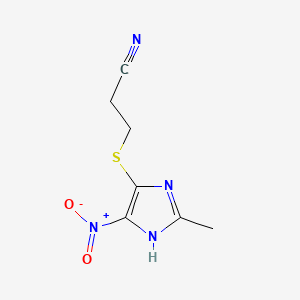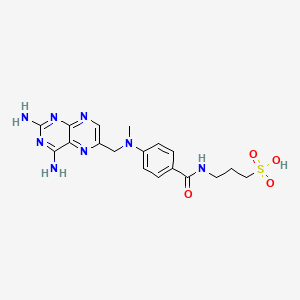
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a deoxy group, a methyl group, and a pteroyl group, making it a versatile molecule in chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves multiple steps, starting with the preparation of the pteroyl group. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound. Common reagents used in the synthesis include methylating agents, reducing agents, and sulfonating agents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control systems. The process includes the purification of intermediates and the final product to achieve high purity levels required for scientific research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino and deoxy groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different amino derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying biological pathways and interactions due to its complex structure.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biological processes and chemical reactions. The exact pathways depend on the context of its use, whether in biological systems or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid
- N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid
Uniqueness
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of reactions and applications. Its structure provides versatility that is not always present in similar compounds, making it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
113811-47-5 |
|---|---|
Molekularformel |
C18H22N8O4S |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C18H22N8O4S/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H,28,29,30)(H4,19,20,22,24,25) |
InChI-Schlüssel |
ZWNOUWBCPHEYMA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



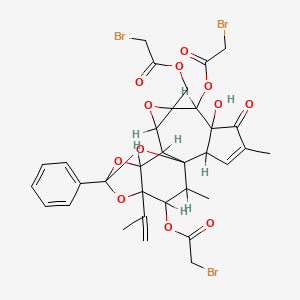

![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
